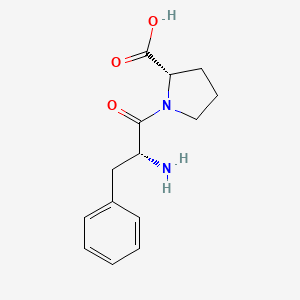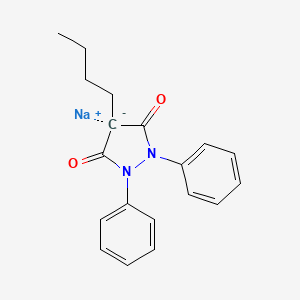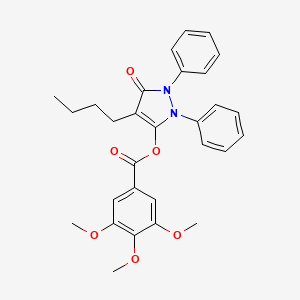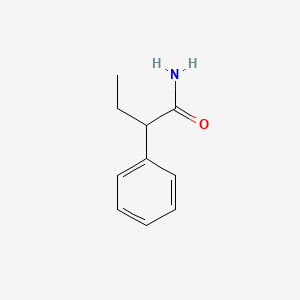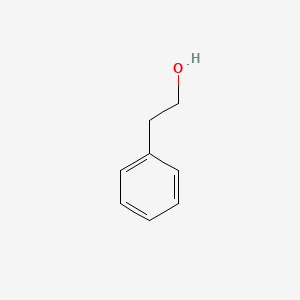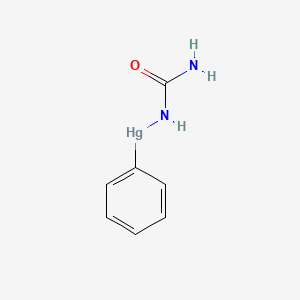![molecular formula C22H23N3O3 B1677731 6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1H-quinazolin-4-one CAS No. 785708-33-0](/img/structure/B1677731.png)
6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1H-quinazolin-4-one
Vue d'ensemble
Description
The compound is a derivative of quinazolinone, which is a heterocyclic chemical compound. There are two structural isomers of quinazolinone, 2-quinazolinone and 4-quinazolinone, with the 4-quinazolinone form being the more common isomer . Quinazolinones and their derivatives are known to possess a wide range of biological activities.
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Quinazolinones, for example, can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, due to the presence of a carbonyl group .Applications De Recherche Scientifique
Antimalarial Activity
A study by Mizukawa et al. (2021) synthesized and evaluated approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines, including compounds similar to the one , for their antimalarial activity. Their structure-activity relationship studies led to the identification of compounds with high antimalarial activity, suggesting potential as antimalarial drug leads (Mizukawa et al., 2021).
Antitumor and Tyrosine Kinase Inhibition
Another realm of application is in cancer research, where derivatives of 6,7-dimethoxyquinazoline have been explored for their potential as tyrosine kinase inhibitors. For instance, Rewcastle et al. (1996) investigated fused tricyclic quinazoline analogues for their ability to inhibit the enzyme tyrosine kinase, which is integral to the epidermal growth factor receptor's activity, demonstrating their potential in cancer therapy (Rewcastle et al., 1996).
Antioxidant Properties
Al-azawi (2016) synthesized and characterized quinazolin derivatives, including compounds with structural similarities to the specified compound, to evaluate their antioxidant potential. The study revealed that some synthesized compounds exhibited significant scavenging capacity against radicals, indicating their potential as antioxidants (Al-azawi, 2016).
Analgesic and Anti-inflammatory Activities
Dewangan et al. (2016) synthesized new oxadiazole derivatives linked with quinazolin-4-one moiety, demonstrating significant analgesic and anti-inflammatory activities in animal studies. This research suggests the potential therapeutic applications of quinazolin-4-one derivatives in managing pain and inflammation (Dewangan et al., 2016).
Luminescence and OLED Applications
Pandey et al. (2017) explored the luminescence behavior of mono- and dimeric quinazoline derivatives, highlighting their potential application as OLED emitters due to their broad emission spectrum and good thermal stability. However, they noted rapid device degradation under current flow, which presents challenges for practical application (Pandey et al., 2017).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of APA modulator T4, also known as “6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1H-quinazolin-4-one”, “SMR000067668”, or “Photoregulin3”, is the process of Alternative Polyadenylation (APA) . APA is a critical mechanism in regulating gene expression .
Mode of Action
APA modulator T4 modulates endogenous APA via nonkinase-mediated pathways . It promotes distal-to-proximal (DtoP) APA usage in multiple transcripts . This modulation is potentially through the autoregulated PABPN1 signaling pathway .
Biochemical Pathways
The APA modulator T4 affects the APA pathway, which plays a critical role in gene expression . By promoting DtoP APA usage, it influences the genomic sequence features and RNA binding protein (RBP) motifs associated with DtoP regulation . This modulation preferentially affects longer vulnerable introns enriched with distinctive A-rich motifs .
Pharmacokinetics
It’s known that the compound exhibits high potency and selectivity for apa modulation
Result of Action
The modulation of APA by T4 results in the induction of a preference for the use of proximal intronic poly (A) cleavage sites (CSs) with long intron regions . This modulation can influence the expression of various genes, thereby potentially affecting cellular functions and processes .
Propriétés
IUPAC Name |
6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-19-12-17-18(13-20(19)28-2)23-21(24-22(17)26)14-25-10-8-16(9-11-25)15-6-4-3-5-7-15/h3-8,12-13H,9-11,14H2,1-2H3,(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCSOMMBIPJYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)CN3CCC(=CC3)C4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



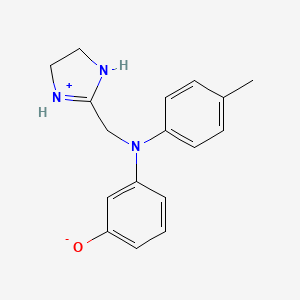
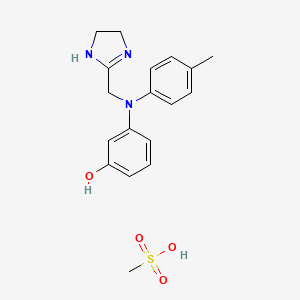
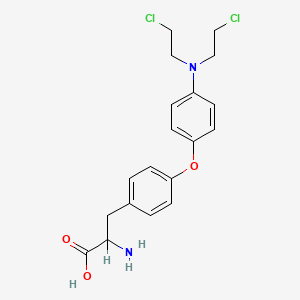

![Adenosine-5'-[phenylalaninyl-phosphate]](/img/structure/B1677655.png)

